7,9,9'-Tri-cis-neurosporene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

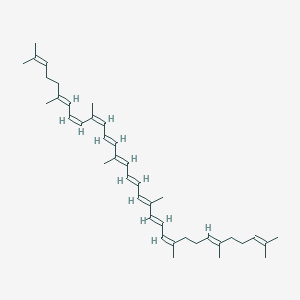

7,9,9'-tri-cis-neurosporene is an acyclic carotene having the structure 7',8'-dihydro-psi,psi-carotene with cis-double bonds at C-7, C-9 and C-9'.

科学研究应用

Role in Carotenoid Biosynthesis

7,9,9'-Tri-cis-neurosporene is an important intermediate in the biosynthesis of carotenoids, which are vital for photosynthesis and plant health. This compound is synthesized from 9,9'-di-cis-zeta-carotene through enzymatic reactions involving zeta-carotene desaturase (ZDS) . The conversion of this compound into other carotenoids such as lycopene is crucial for the development of pigments that protect plants from photodamage and oxidative stress .

Table 1: Carotenoid Biosynthesis Pathway Involving this compound

| Intermediate Compound | Enzyme Involved | Product Produced |

|---|---|---|

| 9,9'-Di-cis-zeta-carotene | Zeta-carotene desaturase | This compound |

| This compound | CRTISO | 9-Cis-neurosporene |

| 9-Cis-neurosporene | ZDS | 7',9'-Di-cis-lycopene |

| 7',9'-Di-cis-lycopene | CRTISO | All-trans-lycopene |

Photoprotection and Antioxidant Properties

Research indicates that carotenoids like this compound exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in plant cells. This function is particularly important for plants exposed to high light intensities and environmental stressors . Studies have shown that dietary intake of carotenoids may also contribute to reducing the risk of chronic diseases in humans due to their antioxidant effects .

Case Study: Antioxidant Activity in Plants

A study conducted on maize mutants with altered carotenoid profiles demonstrated that the accumulation of this compound correlated with increased resilience against photodamage. The mutants exhibited enhanced antioxidant activity compared to wild types, confirming the protective role of this compound .

Applications in Food and Nutrition

Carotenoids are essential precursors to vitamin A and are implicated in various health benefits. The incorporation of carotenoid-rich compounds like this compound into dietary supplements could enhance nutritional value and promote health benefits associated with antioxidant properties .

Table 2: Health Benefits of Carotenoids

| Health Benefit | Mechanism of Action |

|---|---|

| Vision Improvement | Conversion to vitamin A |

| Antioxidant Effects | Scavenging free radicals |

| Reduced Risk of Chronic Diseases | Modulation of immune responses |

Industrial Applications

In addition to their biological roles, carotenoids have applications in the food industry as natural colorants and preservatives due to their stability and antioxidant properties . The use of this compound as a food additive can enhance the visual appeal and shelf life of products.

Future Research Directions

Further research is needed to explore the full potential of this compound in various fields:

- Genetic Engineering : Investigating the genetic pathways involved in the biosynthesis of this compound could lead to enhanced production methods.

- Clinical Studies : More clinical trials are necessary to substantiate health claims associated with dietary carotenoids.

- Agricultural Practices : Understanding how environmental factors influence the synthesis of this compound may improve crop resilience.

化学反应分析

Oxidation Reactions

7,9,9'-Tri-cis-neurosporene undergoes oxidation primarily through enzymatic pathways or exposure to reactive oxygen species (ROS). Key oxidation products include:

-

Epoxides : Formed at double bonds, particularly in the presence of lipoxygenases or singlet oxygen.

-

Ketones : Generated via allylic oxidation at specific carbon positions.

Table 1: Oxidation Products and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Enzymatic oxidation | Lipoxygenases, ROS | Epoxy-neurosporene isomers |

| Non-enzymatic | Light, O₂, chlorophyll | Ketone derivatives |

Experimental studies in Solanum lycopersicum (tomato) mutants lacking CRTISO enzyme activity demonstrate that this compound accumulates in plastids but is susceptible to photo-oxidative degradation when exposed to light and chlorophyll .

Reduction Reactions

Reduction of this compound is less common but occurs under specific enzymatic conditions:

-

Hydrogenation : Catalyzed by reductases, leading to saturation of double bonds.

-

Isomer Reduction : Converts cis isomers to trans configurations in the presence of NADPH-dependent enzymes.

Key Findings :

-

In vitro assays with ζ-carotene desaturase (ZDS) show that this compound is desaturated to 7,9,7',9'-tetra-cis-lycopene (prolycopene) .

-

Bacterial phytoene desaturase (CrtI) can bypass plant isomerase defects, reducing cis isomers and producing all-trans lycopene .

Isomerization Reactions

Isomerization is central to the biological function of this compound. The enzyme carotene isomerase (CRTISO) converts cis isomers to trans configurations, enabling downstream cyclization.

Mechanistic Insights :

-

Substrate Specificity : CRTISO selectively isomerizes the 9'-cis bond in this compound to trans, forming 9'-cis-neurosporene .

-

Light Dependency : In CRTISO-deficient mutants (e.g., tomato tangerine), light and chlorophyll partially restore isomerization .

Table 2: Isomerization Pathways

| Substrate | Enzyme/Agent | Product |

|---|---|---|

| This compound | CRTISO | 9'-cis-neurosporene |

| This compound | Bacterial CrtI | All-trans neurosporene |

Enzymatic Interactions

-

CrtI Overexpression : Expression of bacterial CrtI in tangerine mutants reduces cis-neurosporene by 78% and increases β-carotene by 3.8-fold .

-

Cyclase Induction : Elevated lycopene levels from CrtI activity upregulate lycopene β-cyclase (CYCB), enhancing β-carotene synthesis .

Stability and Degradation

-

Thermal Degradation : Cis isomers are less stable than trans isomers, decomposing at temperatures >100°C.

-

Photodegradation : Exposure to UV light accelerates cis-to-trans isomerization and oxidative breakdown .

Industrial and Biotechnological Relevance

-

Metabolic Engineering : Modifying ZDS and CRTISO activity optimizes cis-carotene flux for high-value carotenoid production.

-

Antioxidant Applications : Cis-neurosporene derivatives show potential in mitigating oxidative stress in food systems .

This synthesis of chemical reactivity and biological roles underscores this compound's importance in plant metabolism and biotechnology. Experimental data from controlled enzymatic studies and mutant analyses provide a robust framework for further applications .

属性

CAS 编号 |

10467-46-6 |

|---|---|

分子式 |

C40H58 |

分子量 |

538.9 g/mol |

IUPAC 名称 |

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene |

InChI |

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

InChI 键 |

ATCICVFRSJQYDV-IFJQPPEWSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C\C=C(/C)\CCC=C(C)C)\C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。